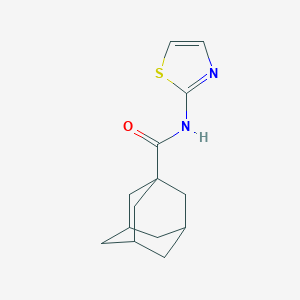

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide

Descripción general

Descripción

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been recognized for their potential in treating various bacterial infections. “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could be investigated for its efficacy against pathogenic microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, which are common targets in antimicrobial studies .

Antifungal Activity

Similar compounds within the thiazole family have shown promising antifungal properties. This suggests that “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” may also be explored for its potential to inhibit fungal growth, contributing to the treatment of fungal infections .

Anticancer Activity

Thiazoles have been associated with antitumor and cytotoxic activities. The compound could be part of research aimed at understanding its effects on human tumor cell lines and its potential role as a therapeutic agent in cancer treatment .

Antioxidant Properties

The antioxidant properties of thiazole derivatives make them candidates for research into the treatment of diseases caused by oxidative stress. “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” may be studied for its ability to scavenge free radicals and protect against cellular damage .

Agricultural Applications

Some thiazole compounds have been found to promote plant growth and increase seed yield and oil content. Investigating “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” in an agricultural context could lead to discoveries related to crop yield enhancement .

Analgesic Applications

Given the recent interest in thiazoles for pain management, this compound might be explored for its potential analgesic effects, contributing to the development of new pain relief medications .

Antithrombotic Activity

Thiazole derivatives have been used as fibrinogen receptor antagonists with antithrombotic activity. Research into “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could extend to its possible use in preventing blood clots .

Antihypertensive Effects

With thiazoles being investigated for hypertension treatment, there’s a possibility that “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could also be studied for its potential antihypertensive effects .

Mecanismo De Acción

Target of Action

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENHUAQKRFCQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{2-[4-(4-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-phenyl-6-quinazolinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B494351.png)

![2-Ethyl 4-methyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B494354.png)

![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)

![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)